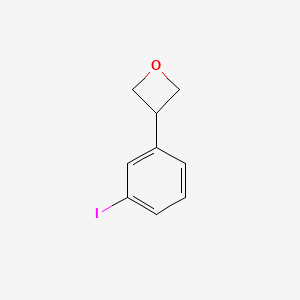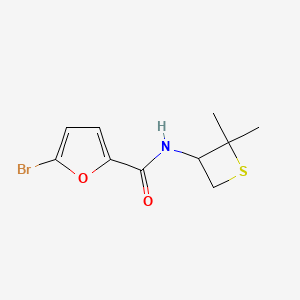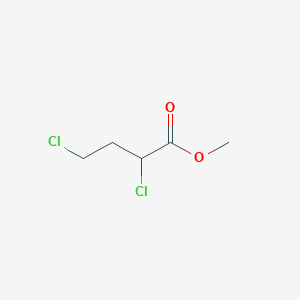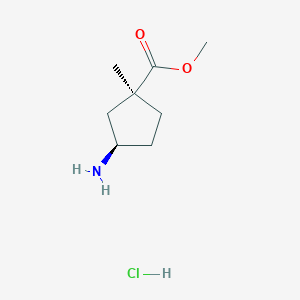
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a chiral building block used in various chemical syntheses. This compound is known for its unique stereochemistry, which makes it valuable in the synthesis of complex molecules, particularly in the pharmaceutical industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.
Esterification: The carboxylate group is introduced via esterification, often using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
科学研究应用
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride
- Methyl (1S,3R)-3-amino-1-(trifluoromethyl)cyclopentanecarboxylate hydrochloride
Uniqueness
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex chiral molecules.
属性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8+;/m1./s1 |
InChI 键 |
ZHHPQWQLZPOEFX-HNJRQZNRSA-N |
手性 SMILES |
C[C@@]1(CC[C@H](C1)N)C(=O)OC.Cl |
规范 SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)


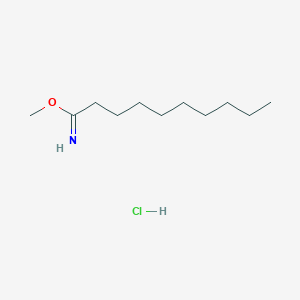

![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
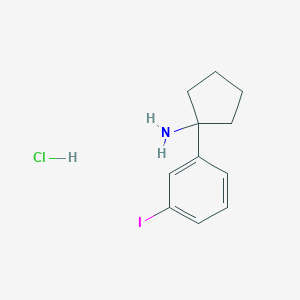
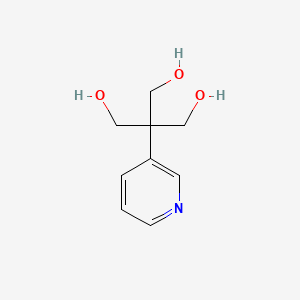
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
